m-Tolylurea

Drug Metabolism Xenobiotic Disposition Toxicology

Isomeric impurity in arylurea reference standards compromises dual-pathway metabolite calibration. m-Tolylurea's bifurcated metabolism (45% methyl oxidation, 24% ring hydroxylation) enables simultaneous oxidative and hydroxylative metabolite detection in a single HPLC/LC-MS run-unattainable with the ortho- or para-isomers. • Dual-pathway analytical method validation in one run • Validated bitter tastant reference standard for TAS2R receptor studies • Core scaffold for anti-virulence SAR; derivative DMTU inhibits biofilm in vivo • ≥97% purity; ambient storage & shipping; global delivery

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 63-99-0
Cat. No. B1215503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Tolylurea
CAS63-99-0
Synonyms3-tolylcarbamide
m-tolycarbamide
m-tolylurea
meta-tolylcarbamide
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)N
InChIInChI=1S/C8H10N2O/c1-6-3-2-4-7(5-6)10-8(9)11/h2-5H,1H3,(H3,9,10,11)
InChIKeyUVQVMNIYFXZXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Tolylurea (CAS 63-99-0) as a Versatile Arylurea Intermediate for Metabolic and Pharmacological Research


m-Tolylurea (CAS 63-99-0), systematically named (3-methylphenyl)urea, is a member of the N-phenylurea class characterized by a meta-substituted methyl group on the phenyl ring [1]. It exhibits a molecular formula of C₈H₁₀N₂O and a molecular weight of 150.18 g/mol . This compound is primarily utilized as a versatile intermediate in organic synthesis and as a valuable model compound for investigating the structure-activity relationships and metabolic fates of arylureas .

Why Generic Substitution of m-Tolylurea (CAS 63-99-0) with Positional Isomers Fails in Critical Applications


A simple substitution of m-tolylurea with its ortho- or para-isomers is scientifically invalid due to fundamentally divergent metabolic pathways and physical properties [1]. The meta-methyl substitution dictates a unique bifurcated metabolism involving both ring hydroxylation and methyl oxidation, whereas the para-isomer undergoes exclusive methyl oxidation and the ortho-isomer undergoes exclusive hydroxylation [1]. These distinct metabolic fates, along with profound differences in organoleptic properties, directly impact biological outcomes and analytical behavior, making the meta-isomer an irreplaceable reference standard for specific research contexts [2].

m-Tolylurea (CAS 63-99-0): A Comparative Evidence Guide for Scientific Procurement Decisions


Distinct Bifurcated Metabolism: Quantitative Differences in Oxidation and Hydroxylation Pathways

In a comparative metabolic study, m-tolylurea exhibited a distinct bifurcated metabolic pathway, undergoing both oxidation of the methyl group and hydroxylation of the aromatic ring [1]. This contrasts sharply with p-tolylurea, which is not hydroxylated and undergoes only methyl oxidation, and o-tolylurea, which undergoes only hydroxylation [1]. Further analysis quantified this difference: m-tolylurea is oxidized to m-ureidobenzoic acid (45%) and hydroxylated to N-(4-hydroxy-3-methylphenyl)urea (24%) [2]. In contrast, p-tolylurea is almost completely oxidized to p-ureidobenzoic acid (86%) [2].

Drug Metabolism Xenobiotic Disposition Toxicology

Derivative-Based Quorum Sensing Inhibition: In Vivo Efficacy in a Dental Caries Model

The m-tolylurea derivative 1,3-di-m-tolylurea (DMTU) has been identified as a potent quorum sensing inhibitor (QSI) targeting the ComDE pathway in Streptococcus mutans, a primary cariogenic pathogen [1]. This mechanism of action is distinct from bactericidal approaches. An in vivo study using a Wistar rat model for dental caries demonstrated that treatment with DMTU, either alone or in combination with fluoride, resulted in significant inhibition of biofilm development and caries formation [1].

Quorum Sensing Inhibition Biofilm Research Oral Microbiology

Unique Organoleptic Signature: m-Tolylurea as a Bitter Tastant Reference Standard

A crystallographic and organoleptic analysis of the tolylurea isomers revealed a striking dependence of taste on the position of the methyl substituent [1]. The meta-isomer (m-tolylurea) is characterized as a bitter compound, while the para-isomer is sweet and the ortho-isomer is tasteless [1].

Taste Science Chemoreception Sensory Analysis

Consistent Physical Properties: Melting Point Range as a Key Identity Criterion

The melting point of m-tolylurea is consistently reported across multiple authoritative sources in the range of 138-143 °C . This narrow and well-defined range serves as a critical identity and purity criterion for procurement and quality control. While not a direct comparison to other isomers, this reproducible property is essential for ensuring the correct isomer is received, as substitution with another tolylurea isomer would present a different melting profile.

Analytical Chemistry Quality Control Reference Standards

Best-Fit Research and Industrial Application Scenarios for m-Tolylurea (CAS 63-99-0)


Developing Analytical Methods for Differentiating Arylurea Metabolic Pathways

Analytical chemists developing HPLC or LC-MS methods to track the metabolic fate of arylureas in biological samples require m-tolylurea as a primary reference standard. Its unique bifurcated metabolism (45% oxidation, 24% hydroxylation [1]) allows for the simultaneous calibration and method validation of both oxidative and hydroxylative metabolite detection in a single run, a capability not possible with the p- or o-isomers.

Synthesizing and Screening Novel Quorum Sensing Inhibitors Based on a Meta-Tolyl Scaffold

Medicinal chemists focused on anti-virulence strategies should utilize m-tolylurea as a foundational building block. The demonstrated in vivo efficacy of its derivative, 1,3-di-m-tolylurea (DMTU), in inhibiting biofilm formation in a dental caries model [2] validates the meta-tolyl pharmacophore. This guides structure-activity relationship (SAR) studies, with m-tolylurea serving as the core starting material for generating novel analogs.

Conducting Basic Research in Taste Science and Chemoreception

Researchers in sensory biology can rely on m-tolylurea as a well-characterized, stable, and pure bitter tastant reference standard. Its established and consistent bitter profile, contrasting with the sweet (p-) and tasteless (o-) isomers [3], makes it an essential tool for calibrating taste panels, investigating bitter taste receptor (TAS2R) activation, and studying the relationship between molecular structure and gustatory perception.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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